4-Bromo-5-methyl-2-(3-methylphenyl)pyridazin-3(2H)-one
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Overview
Description
4-Bromo-5-methyl-2-(m-tolyl)pyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family Pyridazines are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-methyl-2-(m-tolyl)pyridazin-3(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-5-methylpyridazine and m-tolyl derivatives.
Reaction Conditions: The reaction conditions may include the use of solvents like ethanol or dimethylformamide (DMF), and catalysts such as palladium or copper salts.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the production of 4-Bromo-5-methyl-2-(m-tolyl)pyridazin-3(2H)-one may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-methyl-2-(m-tolyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyridazine derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine oxides, while substitution reactions can produce various functionalized pyridazine derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biological assays to study enzyme interactions or receptor binding.
Medicine: The compound’s structure suggests potential pharmacological activities, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 4-Bromo-5-methyl-2-(m-tolyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, or metabolic activity.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-5-methyl-2-phenylpyridazin-3(2H)-one: Similar structure but with a phenyl group instead of a tolyl group.
4-Chloro-5-methyl-2-(m-tolyl)pyridazin-3(2H)-one: Similar structure but with a chlorine atom instead of bromine.
5-Methyl-2-(m-tolyl)pyridazin-3(2H)-one: Lacks the bromine atom.
Uniqueness
4-Bromo-5-methyl-2-(m-tolyl)pyridazin-3(2H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The combination of bromine, methyl, and tolyl groups provides distinct chemical properties that can be exploited in various applications.
Properties
CAS No. |
68143-18-0 |
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Molecular Formula |
C12H11BrN2O |
Molecular Weight |
279.13 g/mol |
IUPAC Name |
4-bromo-5-methyl-2-(3-methylphenyl)pyridazin-3-one |
InChI |
InChI=1S/C12H11BrN2O/c1-8-4-3-5-10(6-8)15-12(16)11(13)9(2)7-14-15/h3-7H,1-2H3 |
InChI Key |
IZYXOFRTGXRVST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=C(C=N2)C)Br |
Origin of Product |
United States |
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